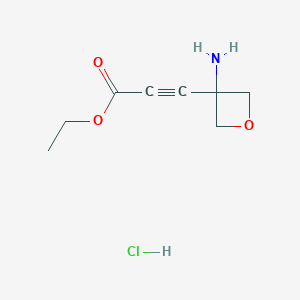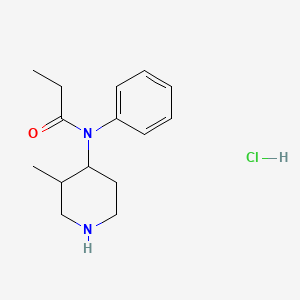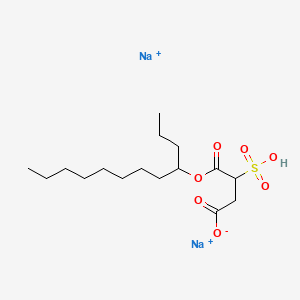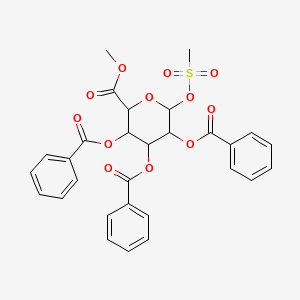
Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride is a chemical compound with the molecular formula C8H12ClNO3. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of an amino group and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride typically involves the reaction of ethyl propiolate with 3-aminooxetane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. The industrial production methods are designed to minimize waste and maximize efficiency.
化学反应分析
Types of Reactions
Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxetane derivatives, while substitution reactions can produce a variety of substituted aminooxetane compounds.
科学研究应用
Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino group allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and stability.
相似化合物的比较
Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride can be compared with other similar compounds, such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound is used as a coupling agent in peptide synthesis and has different reactivity and applications compared to this compound.
N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide hydrochloride: Similar to the previous compound, it is used in biochemical research for the formation of amide bonds.
属性
分子式 |
C8H12ClNO3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
ethyl 3-(3-aminooxetan-3-yl)prop-2-ynoate;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c1-2-12-7(10)3-4-8(9)5-11-6-8;/h2,5-6,9H2,1H3;1H |
InChI 键 |
ACGRMCVXLQLDOJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C#CC1(COC1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)

![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)


![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)



![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B12286132.png)
![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B12286138.png)


